Ampcpr

Description

Contextualization of the Chemical Compound Ampcpr within Modern Chemistry

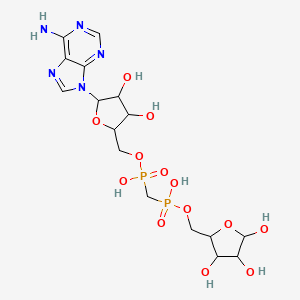

This compound, also known by its synonyms such as alpha-beta methylene (B1212753) ADP-ribose, is a synthetic chemical compound belonging to the class of organic compounds known as purine (B94841) ribonucleoside monophosphates. nih.govdrugbank.com Its molecular formula is C₁₆H₂₅N₅O₁₃P₂. nih.govnih.gov With a molecular weight of 557.34 g/mol , this compound is structurally related to adenosine (B11128) 5′-diphosphate ribose (ADPR). nih.govebi.ac.uk A key distinguishing feature of this compound is the presence of a non-hydrolyzable methylene (–CH₂–) bridge that replaces the oxygen atom bridging the alpha and beta phosphates found in the pyrophosphate linkage of ADPR. rsc.orgpnas.org This structural modification is significant because it renders this compound resistant to enzymatic hydrolysis by pyrophosphatases, including those within the Nudix hydrolase family, such as NUDT9 and NUDT5. rsc.orgpnas.orgmdpi.comelifesciences.orgoup.com This stability, in contrast to the readily hydrolyzed ADPR, positions this compound as a crucial analogue for research aimed at understanding the interactions of ADPR-binding proteins without the confounding factor of substrate turnover.

Significance of In-depth Academic Investigation of this compound

The in-depth academic investigation of this compound holds significant importance, particularly in the study of biological systems where ADPR acts as a signaling molecule or substrate. As a non-hydrolyzable analogue, this compound allows researchers to differentiate between the effects of ligand binding and the consequences of ligand hydrolysis. rsc.orgpnas.orgnih.gov This is especially relevant in the study of proteins like the transient receptor potential melastatin 2 (TRPM2) cation channel, which is activated by cytosolic ADPR and contains a NUDT9-homology domain. mdpi.comelifesciences.orgnih.gov Studies utilizing this compound have been instrumental in demonstrating that TRPM2 channel gating can occur independently of ADPR hydrolysis by the channel's intrinsic NUDT9-H domain. pnas.orgmdpi.comnih.govfrontiersin.org By using this compound, researchers can probe the binding site interactions and conformational changes induced solely by ligand association, providing insights into the gating mechanism of such channels. rsc.orgpnas.org Furthermore, the investigation of this compound's interactions with various Nudix enzymes has contributed to understanding the substrate specificity and catalytic mechanisms of these hydrolases. oup.comresearchgate.net The stability of this compound also facilitates structural studies, allowing for the determination of crystal structures of proteins in complex with the bound ligand, which provides atomic-level details of binding interfaces. rsc.orgoup.comresearchgate.net

Theoretical Frameworks for Understanding Complex Chemical Entities

Understanding the behavior and interactions of complex chemical entities like this compound relies heavily on various theoretical frameworks and computational approaches in modern chemistry and structural biology. Theoretical frameworks such as molecular mechanics and quantum mechanics are employed to model the structure, stability, and potential energy surfaces of this compound and its interactions with proteins. nii.ac.jp Computational techniques, including molecular docking and molecular dynamics simulations, are used to predict binding poses, estimate binding affinities, and simulate the dynamic behavior of this compound-protein complexes. bioinformation.netdiva-portal.org These theoretical studies complement experimental data obtained from techniques like X-ray crystallography, which provides high-resolution structural information of this compound bound to its target proteins. rsc.orgoup.comresearchgate.net The analysis of these structures, guided by principles of chemical bonding, intermolecular forces (such as hydrogen bonds, ionic interactions, and van der Waals forces), and stereochemistry, helps elucidate the molecular basis of recognition and interaction. researchgate.netbyjus.com Furthermore, theoretical concepts related to chemical kinetics and thermodynamics are applied to interpret experimental data on binding equilibrium and the effects of this compound on enzyme activity or channel gating, allowing researchers to propose and test mechanistic models. pnas.orgnih.gov The design and study of analogues like this compound are often informed by theoretical considerations of structure-activity relationships and the principles of bioisosterism, where a chemical group is replaced by another with similar properties to modify the molecule's biological activity or stability. rsc.org

Detailed Research Findings and Data

Research involving this compound has provided valuable data on its properties and interactions.

| Property | Value (this compound) | Source |

| Molecular Formula | C₁₆H₅N₅O₁₃P₂ | nih.govnih.gov |

| Molecular Weight | 557.34 g/mol | nih.govebi.ac.uk |

| PubChem CID | 446724 | nih.govnih.gov |

| XLogP3 | -6.3 | nih.gov |

| Hydrolysis by NUDT9 | Resistant | pnas.orgnih.gov |

| Hydrolysis by NUDT5 | Resistant | oup.com |

Comparative studies with ADPR highlight the functional consequence of the methylene substitution. While ADPR is readily hydrolyzed by Nudix enzymes, this compound's P-C-P linkage is stable. rsc.orgpnas.orgoup.com This stability allows this compound to occupy the ADPR binding site on proteins without undergoing the subsequent hydrolytic cleavage. oup.comresearchgate.net

Detailed research findings from crystallographic studies, such as those involving human NUDT5 (hNUDT5) bound to this compound, have revealed the specific interactions between the ligand and the protein active site. These studies show how this compound is recognized through hydrogen bonds and hydrophobic interactions with surrounding residues. researchgate.net The presence and coordination of metal ions, such as Mg²⁺, at the active site in the presence of this compound have also been characterized, providing insights into the structural requirements for ligand binding. researchgate.net

Studies on TRPM2 channels have shown that this compound can act as an agonist, albeit often with lower apparent affinity compared to ADPR, and supports channel gating. rsc.orgpnas.orgnih.gov This observation, facilitated by this compound's non-hydrolyzable nature, was key in demonstrating that ADPR hydrolysis is not obligatorily coupled to TRPM2 pore opening. pnas.orgnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C16H25N5O13P2 |

|---|---|

Molecular Weight |

557.34 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methoxy]phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19) |

InChI Key |

ZPZRETFSCSWNDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ampcpr and Its Analogues

Retrosynthetic Analysis Approaches for AMPCPR

Retrosynthetic analysis of this compound involves dissecting the molecule into simpler, readily available precursors by identifying strategic bond disconnections. The core structural feature that dictates the retrosynthetic strategy is the methylenebis(phosphonate) linkage connecting the adenosine (B11128) monophosphate (AMP) and ribose moieties.

Strategic Bond Disconnections in this compound Scaffolding

A primary strategic disconnection in the retrosynthesis of this compound is the cleavage of the P-C bonds within the methylenebis(phosphonate) bridge. This disconnection simplifies the target molecule into two main fragments: an adenosine-containing phosphate (B84403) equivalent and a ribose-containing phosphonate (B1237965) equivalent, linked by a one-carbon unit (the methylene (B1212753) group). Alternatively, disconnections can be envisioned adjacent to the phosphorus atoms, breaking the P-O bonds that connect the phosphate/phosphonate groups to the ribose and adenosine units.

Considering the methylenebis(phosphonate) core, a key disconnection involves recognizing that this unit can be formed by coupling phosphonate or phosphate precursors with a one-carbon electrophile or equivalent. Given the P-C-P structure, a plausible retrosynthetic step involves disconnecting the entire methylenebis(phosphonate) unit from either the adenosine or the ribose moiety, or both.

Identification of Key Precursors for this compound Synthesis

Based on the retrosynthetic disconnections, key precursors for this compound synthesis include appropriately protected adenosine and ribose derivatives, and a methylenebis(phosphonate) building block or reagents capable of forming this linkage.

One common approach involves the use of methylenebis(phosphonic dichloride) as a reagent to introduce the P-C-P core. researchgate.net In this strategy, protected nucleoside precursors are reacted with this phosphorylating agent. Thus, protected adenosine and protected ribose derivatives serve as crucial starting materials. The protection of hydroxyl groups is essential to ensure regioselectivity during phosphorylation and subsequent coupling reactions.

Another approach, as described by Pankiewicz and colleagues, involves the synthesis of methylenebis(phosphonate) analogues from nucleoside-5'-methylenebis(phosphonate)s. acs.org This suggests that a pre-formed nucleoside-methylenebis(phosphonate) unit can serve as a key precursor, which is then coupled with the second nucleoside moiety (in the case of this compound, a ribose derivative).

Key Precursors for this compound Synthesis:

| Precursor Type | Examples | Role in Synthesis |

| Protected Adenosine Derivative | 2',3'-O-isopropylideneadenosine | Provides the adenosine and proximal ribose unit. |

| Protected Ribose Derivative | Benzyl 2,3-O-isopropylidene-β-d-riboside | Provides the distal ribose unit. |

| Methylenebis(phosphonate) Reagent | Methylenebis(phosphonic dichloride) | Source of the P-C-P linkage. |

| Nucleoside Methylenebis(phosphonate) | 2',3'-O-isopropylideneadenosin-5'-yl)methylenebis(phosphonate) | Can be coupled with the second ribose unit. acs.org |

Development of Novel Synthetic Transformations for this compound

The synthesis of this compound and its analogues often requires the development or adaptation of specific chemical transformations to efficiently and selectively form the phosphodiester and methylenebis(phosphonate) linkages.

One reported method for the synthesis of methylenebis(phosphonate) analogues involves the reaction of a protected nucleoside with methylenebis(phosphonic dichloride) in a suitable solvent like trimethyl phosphate. researchgate.net This reaction typically proceeds at low temperatures and is followed by quenching with a buffer. researchgate.net

The synthesis described by Pankiewicz et al. for a methylenebis(phosphonate) analogue of ADP-ribose (10b, this compound) involved the reaction of a bicyclic trisanhydride intermediate (7) with a protected ribose derivative. acs.org The bicyclic trisanhydride was obtained from a nucleoside-5'-methylenebis(phosphonate) (4) using N,N'-dicyclohexylcarbodiimide (DCC). acs.org This highlights the use of coupling reagents to facilitate the formation of phosphonate linkages.

Catalytic Strategies in this compound Construction

While the direct synthesis of this compound as reported in the foundational literature primarily relies on stoichiometric reagents like coupling agents and phosphorylating agents, catalytic strategies are increasingly explored in nucleotide and phosphonate chemistry for improved efficiency and selectivity. However, specific applications of advanced catalytic methods like organocatalysis or transition metal catalysis specifically for the construction of the this compound molecule are not prominently detailed in the general literature retrieved.

Organocatalysis in Stereoselective this compound Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for promoting various organic transformations with high stereoselectivity. nih.govscienceopen.comrsc.orgscienceopen.com While organocatalytic methods are widely applied in asymmetric synthesis, including the formation of C-C, C-N, and C-O bonds, their specific application in achieving stereocontrol during the formation of the phosphonate or pyrophosphate-like linkages in this compound is not explicitly described in the search results. nih.govscienceopen.comrsc.orgscienceopen.com The stereochemistry of the ribose units is inherent to the protected precursors used. However, if modifications to the ribose or adenosine moieties were pursued, organocatalysis could potentially be explored for stereoselective functionalization.

Exploration of Cascade and Tandem Reactions in this compound Pathways

Similarly, tandem reactions, where two or more distinct reactions are performed consecutively in a single reaction vessel, could be employed to build complexity rapidly. For instance, a tandem process might involve the initial formation of a phosphonate linkage followed immediately by a reaction to install or modify another part of the molecule. The synthesis of other complex molecules, including some bisphosphonate derivatives, has explored multi-step sequences that could be adapted or serve as inspiration for designing tandem pathways towards this compound. researchgate.netsemanticscholar.org The successful implementation of cascade or tandem reactions in this compound synthesis would represent a significant advancement in terms of synthetic efficiency and potentially yield.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound, with its multiple functional groups (hydroxyls, amines, phosphates/phosphonates) and chiral centers on the ribose rings, demands precise chemo-, regio-, and stereoselective control to ensure the formation of the desired product with high purity and the correct three-dimensional structure.

Chemoselectivity is crucial to selectively react with specific functional groups in the presence of others. For example, phosphorylation or coupling reactions must target the intended hydroxyl groups on the ribose moieties or the phosphonate moiety without affecting other reactive sites like the adenine (B156593) amine or other hydroxyls.

Regioselectivity is essential to control the position of substitution or coupling, particularly on the sugar rings. Ribose has multiple hydroxyl groups at different positions (2', 3', 5'), and selective functionalization at the desired position is critical for constructing the correct isomer of this compound.

Stereoselectivity, controlling the relative or absolute configuration of chiral centers, is paramount in the synthesis of biomolecules like nucleotide analogues. This compound contains multiple stereocenters, primarily on the ribose units. The correct stereochemistry is vital for the molecule's interaction with biological targets.

Control of Chirality in this compound and its Derivatives

Controlling chirality in this compound synthesis primarily concerns the stereocenters present in the two ribofuranosyl rings. Naturally occurring nucleotides and their analogues typically possess D-ribose with specific (2R,3S,4R,5R) absolute configuration. This compound, being an analogue of ADPR, incorporates these chiral centers. Current time information in Bangalore, IN.bath.ac.ukmdpi.com

Synthetic strategies must employ methods that either utilize chirally pure building blocks (e.g., protected D-ribose derivatives) or introduce chirality with high fidelity during bond-forming reactions. Glycosylation reactions, which form the N-glycosidic bond between the adenine base and the ribose, are particularly important steps where stereochemical control is necessary to obtain the desired β-anomer typically found in biological nucleotides. While some synthetic routes to ADPR analogues have reported obtaining mixtures of α and β anomers at the terminal ribose, highlighting the challenge in achieving complete stereocontrol at this position, advanced glycosylation techniques can be employed to favor the desired anomer.

Diastereoselective and Enantioselective Approaches to this compound

Diastereoselective synthesis aims to favor the formation of one diastereomer over others, while enantioselective synthesis focuses on producing one enantiomer in excess. In the context of this compound, diastereoselectivity is relevant when coupling the different chiral building blocks (adenosine-ribose phosphate and ribose-methylene bisphosphonate) to ensure the correct relative stereochemistry between the units.

Enantioselective approaches would be necessary if starting from achiral or racemic precursors and introducing chirality during the synthesis. Given that this compound is based on D-ribose, synthetic routes typically start with naturally occurring or synthesized chirally pure D-ribose derivatives. However, if alternative routes were explored, asymmetric catalysis or the use of chiral auxiliaries could be employed to control enantioselectivity.

The synthesis of other nucleotide analogues has demonstrated the application of stereoselective methods, such as controlled glycosylation reactions and the use of specific coupling reagents or conditions that favor the formation of desired isomers. bath.ac.ukmdpi.com Applying and optimizing these techniques are crucial for the efficient and selective synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is important for developing more sustainable and environmentally benign production methods. This involves minimizing waste, reducing energy consumption, and using safer chemicals.

Atom Economy and Reaction Efficiency in this compound Production

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a key consideration in green chemistry. Reactions with high atom economy generate minimal byproducts, reducing waste. For a complex molecule like this compound, multi-step syntheses are often required, and maximizing atom economy at each step is desirable.

Reaction efficiency, encompassing yield, reaction time, and energy consumption, is also crucial. Developing high-yielding reactions that proceed quickly under mild conditions contributes to a more efficient and sustainable process. The use of catalytic methods, where a small amount of catalyst can facilitate the transformation of large quantities of reactants, is one way to improve efficiency and atom economy.

Analyzing existing or proposed synthetic routes for this compound through the lens of atom economy and reaction efficiency can highlight areas for improvement and guide the development of greener synthetic strategies.

Solvent Selection and Alternative Media for this compound Synthesis

Solvents often constitute a large portion of the mass in a chemical reaction and can have significant environmental impacts due to their toxicity, flammability, and waste generation. Selecting environmentally benign solvents or using alternative reaction media is a critical aspect of green chemistry in this compound synthesis.

While some reported syntheses of ADPR analogues and bisphosphonates utilize traditional organic solvents like tetrahydrofuran (B95107) (THF), pyridine, or dichloromethane (B109758) (DCM), the exploration of greener alternatives is an active area of research in chemical synthesis. semanticscholar.org

Alternative media such as water, supercritical fluids, ionic liquids, or solvent-free conditions can offer environmental benefits. Some studies on the synthesis of bisphosphonates have explored the use of water as a solvent or solvent-free conditions, demonstrating the feasibility of greener approaches for this class of compounds. researchgate.netarkat-usa.org Applying these principles to the synthesis of this compound could involve investigating reactions that can be conducted in water or other less hazardous solvents, or developing solvent-free catalytic processes.

Further research into the synthesis of this compound and its analogues using advanced methodologies, including the explicit application of cascade/tandem reactions, rigorous chemo-, regio-, and stereoselective control, and the adoption of green chemistry principles, will be essential for developing more efficient, selective, and sustainable routes to this important biochemical tool.

Advanced Analytical Spectroscopic and Chromatographic Characterization of Ampcpr

High-Resolution Spectroscopic Techniques for Structural Elucidation of Ampcpr

High-resolution spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules in solution or solid state. Advanced NMR techniques are essential for resolving the complex spectral patterns arising from the multiple sugar rings, phosphate (B84403) groups, and the adenine (B156593) base present in this compound.

Multidimensional NMR for Complex this compound Structures

Multidimensional NMR experiments, such as 2D COSY, TOCSY, HSQC, and HMBC, are indispensable for assigning the resonances of individual atoms in the this compound molecule and establishing connectivity. For a molecule with the complexity of this compound (C16H25N5O13P2), these techniques help to unravel overlapping signals in 1D NMR spectra and provide through-bond (COSY, TOCSY, HSQC) and through-space (NOESY) correlation information.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through one or more bonds, revealing adjacent proton networks within the ribose rings and the adenine base.

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a coupled spin system, allowing the identification of entire sugar moieties.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, aiding in the assignment of 13C resonances based on assigned 1H signals.

2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, providing crucial information for establishing connectivity across glycosidic linkages and phosphate groups.

Illustrative 2D NMR Data for this compound:

| Experiment | Observed Correlations (Illustrative) | Structural Information Gained |

| 1H-1H COSY | H1'-H2' (ribose 1), H2'-H3' (ribose 1), H3'-H4' (ribose 1), H4'-H5' (ribose 1), H1''-H2'' (ribose 2), etc. | Connectivities within each ribose ring. |

| 1H-13C HSQC | C1'-H1' (ribose 1), C2'-H2' (ribose 1), C8-H8 (adenine), etc. | Direct C-H assignments. |

| 1H-13C HMBC | H8-C4 (adenine), H1'-C4 (adenine), H5'-P (phosphate), H1''-P (phosphate), CH2-P (methylene bridge) | Connectivities between the base and ribose, and the ribose and phosphate groups, including the methylene (B1212753) bridge. |

(Note: This table presents illustrative data based on the expected correlations for a molecule like this compound. Actual experimental data would contain specific chemical shifts and coupling constants.)

Solid-State NMR Applications for this compound Assemblies

Solid-state NMR (SS-NMR) is valuable for characterizing this compound in non-solution states, such as crystalline forms or when bound to solid supports or protein complexes. This technique can provide insights into molecular packing, dynamics, and interactions in the solid phase, complementing solution-state data. SS-NMR can be particularly useful for studying the conformation of this compound when it is involved in protein-ligand interactions, as suggested by studies involving crystal structures of ADPR targets bound to this compound rsc.org. Techniques like cross-polarization magic-angle spinning (CP/MAS) and 2D correlation experiments under MAS can reveal structural details and dynamics in solid this compound samples.

High-Resolution Mass Spectrometry (HRMS) for this compound and its Transformation Products

HRMS provides precise mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition of this compound and its related species. This is crucial for confirming the molecular formula (C16H25N5O13P2 for this compound) nih.gov and identifying impurities or degradation products. Coupled with chromatographic separation (e.g., LC-HRMS), HRMS can detect and identify trace components in complex mixtures. organomation.comresearchgate.net

The accurate mass obtained from HRMS can distinguish between compounds with very similar nominal masses. For this compound, HRMS would be used to confirm the intact molecular ion and to identify fragments generated during tandem MS (MS/MS) experiments, providing structural information. The identification of transformation products would involve analyzing samples subjected to various stress conditions and comparing their HRMS profiles to that of the intact this compound.

Illustrative HRMS Data for this compound:

| Analyte | Expected Monoisotopic Mass | Observed m/z (Illustrative) | Proposed Elemental Composition |

| This compound [M+H]+ | 558.0997 | 558.0998 | C16H26N5O13P2 |

| This compound Fragment A | - | 348.0501 | C11H15N5O7P |

| This compound Fragment B | - | 250.0105 | C5H11O10P2 |

(Note: This table presents illustrative data. Actual fragmentation patterns and exact masses would be determined experimentally and depend on the ionization method and MS conditions.)

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting of this compound

IR Spectroscopy: Detects vibrations that result in a change in the molecule's dipole moment. Characteristic absorption bands for this compound would include those corresponding to O-H (hydroxyl groups), N-H (amine in adenine), C=N and C=C (adenine ring), P=O (phosphate groups), C-O (ribose rings), and C-H stretches.

Raman Spectroscopy: Detects vibrations that result in a change in the molecule's polarizability. Raman can be particularly useful for studying the adenine ring vibrations and the phosphate backbone.

Comparing the vibrational spectra of a sample to a reference spectrum of pure this compound can confirm its identity and reveal the presence of impurities or changes in its solid-state form.

Illustrative Characteristic Vibrational Bands for this compound:

| Spectroscopic Technique | Wavenumber (cm-1) (Illustrative) | Assigned Functional Group/Vibration |

| IR | ~3300-3500 | O-H, N-H stretching |

| IR | ~1600-1700 | C=C, C=N stretching (adenine) |

| IR | ~1200-1300 | P=O stretching |

| Raman | ~1580 | Adenine ring vibration |

| Raman | ~780 | Phosphate backbone vibration |

(Note: This table presents illustrative data. Actual band positions and intensities would be determined experimentally and depend on the sample state and instrument.)

Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for this compound Electronic Transitions

Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing information about conjugated systems and chiral centers.

UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light. This compound, containing an adenine base, would exhibit characteristic UV absorption maxima around 260 nm due to the π-π* transitions of the purine (B94841) ring system. The molar absorptivity at this wavelength is useful for quantifying this compound concentration.

Fluorescence Spectroscopy: Measures the emission of light by a molecule after excitation. The adenine moiety in this compound may exhibit fluorescence, which can be used for sensitive detection and studying its environment.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound contains multiple chiral centers in its ribose rings. CD spectroscopy can provide information about the conformation of the ribose moieties and the orientation of the adenine base relative to the sugar. Changes in the CD spectrum can indicate changes in conformation or interactions with other molecules.

Illustrative Electronic Spectroscopy Data for this compound:

| Spectroscopic Technique | Observed Feature (Illustrative) | Structural/Electronic Information Gained |

| UV-Vis | λmax ~ 260 nm | Presence and concentration of adenine |

| Fluorescence | Emission λmax ~ 330 nm (excitation ~260 nm) | Adenine fluorescence, environmental sensitivity |

| CD | Molar ellipticity bands in the UV region | Conformation of ribose rings and glycosidic linkage |

(Note: This table presents illustrative data. Actual spectral features would be determined experimentally.)

Chromatographic Separation Techniques for this compound Purity and Compositional Analysis

Chromatographic techniques are fundamental for separating components within a mixture, enabling the assessment of purity and the analysis of composition. For a complex molecule like this compound, liquid chromatography methods are generally more suitable than gas chromatography due to its low volatility. organomation.comnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and analysis of non-volatile and polar compounds, making it well-suited for the analysis of nucleotides and their analogues like this compound. organomation.comnih.govsigmaaldrich.comfiveable.me HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. Various HPLC modes, including reversed-phase and ion-exchange chromatography, can be employed depending on the chemical properties of the analyte. sigmaaldrich.comfiveable.me

HPLC has been utilized in the analysis and purification of ADPR analogues, which include this compound. osaka-u.ac.jpchromtech.com Analytical HPLC is typically performed on columns packed with specific stationary phases, such as Phenomenex Synergi 4u MAX-RP 80A or TSKgel Amide-8O columns, using mobile phases often consisting of gradients of acetonitrile (B52724) in aqueous buffers, such as triethylammonium (B8662869) bicarbonate (TEAB). osaka-u.ac.jpchromtech.com Detection is commonly achieved using a Photodiode Array (PDA) Detector, monitoring absorbance at wavelengths typically between 210 and 350 nm. osaka-u.ac.jp Semi-preparative HPLC can be used for the purification of synthesized compounds, isolating the desired product as, for instance, the corresponding triethylammonium salt. osaka-u.ac.jp

While specific detailed chromatographic parameters for the analysis of this compound purity were not extensively detailed in the search results, the application of HPLC for the analysis and purification of ADPR analogues, including this compound, highlights its effectiveness for this class of compounds. osaka-u.ac.jpchromtech.com

Advanced Electrochemical Methods for this compound Analysis

Electrochemical methods, such as voltammetry and amperometry, involve measuring the electrical properties of a solution as a function of applied potential or time. osaka-u.ac.jpejpau.media.pl These techniques can provide information about the redox behavior of electroactive species and can be used for their quantitative analysis. osaka-u.ac.jpejpau.media.pl

Voltammetry and Amperometry for Redox Behavior of this compound

Voltammetry encompasses a group of techniques where the current is measured while the potential is varied in a controlled manner. osaka-u.ac.jpejpau.media.pl Different voltammetric techniques, such as cyclic voltammetry, linear sweep voltammetry, and pulse voltammetry, can reveal information about the redox potentials, reaction kinetics, and mechanisms of electroactive species. osaka-u.ac.jp Amperometry, on the other hand, involves measuring the current at a constant applied potential over time, often used for quantitative analysis or to monitor the progress of a reaction. nih.govosaka-u.ac.jpejpau.media.pl

Potentiometric Studies of this compound Interactions

Potentiometric studies, which involve measuring the electrical potential difference in a solution, are valuable for understanding the protonation state of molecules and the influence of pH on chemical interactions. While specific potentiometric titrations directly characterizing this compound were not prominently detailed in the search results, the context of studies involving this compound highlights the importance of pH in its interactions with proteins, particularly enzymes and ion channels elifesciences.orgmdpi.com.

Research on Nudix hydrolases, enzymes that interact with ADPR and its analogues like this compound, indicates that their catalytic activity is significantly influenced by pH, often showing maximal activity at basic pH elifesciences.orgmdpi.com. This pH dependence is related to the protonation state of key residues in the enzyme's active site and potentially the ligand itself mdpi.com. Potentiometric studies could be employed to determine the pKa values of ionizable groups on this compound, which would be crucial for predicting its charge state at different pH values and understanding how changes in pH might affect its binding affinity and interactions with target proteins. Furthermore, potentiometry could be used to study the protonation changes in proteins upon binding with this compound, providing insights into the nature of the binding site and the involvement of proton-coupled processes in the interaction. The mutual influence of pH and metal ion concentration on enzymatic activity in systems involving ADPR analogues also suggests the relevance of solution-based techniques like potentiometry to fully characterize the complex interplay of factors governing these interactions mdpi.com.

Chemometric Approaches for this compound Data Interpretation

Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information, build predictive models, and optimize analytical processes. While the search results did not yield specific examples of chemometric approaches applied directly to the interpretation of analytical spectroscopic or chromatographic data of this compound itself, the principles of chemometrics are broadly applicable to complex chemical datasets that could be generated during comprehensive studies of this compound.

Multivariate Statistical Analysis of this compound Spectroscopic Data

Should extensive spectroscopic data (e.g., multiple spectra under varying conditions, hyphenated techniques) be generated for this compound or its interactions, multivariate statistical analysis techniques could be highly beneficial. Methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) could be used to explore variations in spectroscopic data, identify patterns related to different experimental conditions (e.g., concentration, pH, presence of interacting proteins), and potentially differentiate between different forms or states of this compound nih.govresearchgate.net. For instance, analyzing a series of CD spectra of a protein titrated with this compound using PCA could help identify the number of distinct conformational species present during the titration and how their proportions change upon ligand binding. Similarly, if complex NMR datasets were acquired, multivariate analysis could assist in peak assignment and the identification of subtle chemical shifts indicative of interactions.

Development of Predictive Models for this compound Analysis

Predictive modeling, a core aspect of chemometrics, could be applied in several ways related to this compound, although direct examples from the search results focused more on biological/drug-likeness predictions rather than analytical method development drugbank.comnih.govresearchgate.net. In an analytical context, predictive models could be developed to:

Predict chromatographic retention times: Based on the chemical structure of this compound and related analogues, models could be built using QSRR (Quantitative Structure-Retention Relationship) approaches to predict retention times in various chromatographic systems, aiding method development and compound identification.

Predict spectroscopic properties: While more challenging, predictive models could potentially correlate structural features of this compound with certain spectroscopic characteristics, assisting in the interpretation of spectra or the design of targeted spectroscopic experiments.

Develop calibration models: If quantitative analysis of this compound in complex matrices were required, chemometric calibration methods like PLS or PCR (Principal Component Regression) could be used to build models that relate spectroscopic or chromatographic data to this compound concentration, enabling accurate quantification even in the presence of interfering substances.

Although direct applications of these chemometric methods to this compound analytical data were not found, the complexity of analyzing molecular interactions and the potential for generating large, multi-dimensional datasets from advanced spectroscopic and chromatographic techniques make chemometrics a relevant and potentially powerful tool for future research on this compound.

Computational and Theoretical Investigations of Ampcpr

Quantum Chemical Calculations for Ampcpr Electronic Structure and Bonding

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, bonding, and reactivity of molecules. However, dedicated quantum chemical studies focusing solely on the intrinsic electronic structure and bonding of isolated this compound are not extensively reported in the available literature. Computational efforts involving this compound are more commonly integrated into studies examining its interactions within larger biological complexes, often employing hybrid quantum mechanics/molecular mechanics (QM/MM) approaches to describe the active site chemistry.

Density Functional Theory (DFT) Studies of this compound Ground State

While DFT is a widely used method for calculating the ground state properties of molecules, specific studies detailing DFT calculations on the isolated this compound molecule to elucidate its electronic structure and bonding characteristics were not found in the surveyed literature. DFT has been applied in related contexts, such as investigating the effect of microsolvation on phosphorylated species, which shares some structural motifs with this compound.

Ab Initio and Post-Hartree-Fock Methods for this compound Reactivity Prediction

Ab initio and post-Hartree-Fock methods offer higher levels of theory for calculating molecular properties and predicting reactivity. However, given that this compound is primarily utilized as a non-hydrolyzable analog, investigations into its intrinsic reactivity using these advanced quantum chemical methods are not prevalent in the literature. The focus of research involving this compound lies more on its binding interactions rather than its chemical transformations.

Relativistic Effects in this compound Compounds Containing Heavy Elements

This compound is composed of light elements: carbon, hydrogen, nitrogen, oxygen, and phosphorus mdpi.com. Relativistic effects, which become significant for compounds containing heavy elements, are generally not a primary consideration in standard computational studies of molecules of this composition. While this compound interacts with metal ions like magnesium (Mg²⁺) and manganese (Mn²⁺) in biological systems, these are not typically classified as heavy elements requiring the explicit inclusion of relativistic effects for accurate descriptions of bonding in this context. No studies were found that addressed relativistic effects in this compound or its complexes.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are valuable for studying the dynamic behavior of molecules and their interactions over time. MD simulations have been applied to systems involving this compound, primarily to understand its conformational behavior when bound to proteins and the nature of its intermolecular interactions within these biological environments.

Conformational Dynamics of this compound in Solution and Condensed Phases

MD simulations have provided insights into the conformational dynamics of this compound when it is bound to target proteins. For instance, MD simulations investigating the interaction of this compound with human NUDT5 (hNUDT5) indicated a stable interaction with the protein, suggesting that this compound binding did not induce significant conformational changes in the receptor over the simulation period. Structural studies have shown that bound this compound can adopt specific conformations, such as a horseshoe-like shape when interacting with proteins like Ndx2. While these studies shed light on the conformation of bound this compound, detailed computational investigations specifically addressing the conformational dynamics of isolated this compound in solution or condensed phases were not found.

Intermolecular Interactions Involving this compound

Molecular dynamics simulations and structural analyses have extensively characterized the intermolecular interactions between this compound and the residues within the binding pockets of its target proteins. These interactions are crucial for understanding the basis of this compound's binding affinity and specificity. Key intermolecular forces include hydrogen bonds, hydrophobic interactions, and π–π stacking interactions.

Specific examples of these interactions have been reported in complexes of this compound with enzymes like hNUDT5 and Ndx2. In the hNUDT5-Ampcpr complex, hydrogen bonds are formed between the adenine (B156593) moiety of this compound and conserved residues, such as interactions with the main-chain amide and carbonyl of Glu47, and the side-chain Nη1 and Nη2 of Arg51 (via a water molecule). The adenine ring is also involved in π–π stacking interactions with aromatic residues like Trp28 and Trp46. The pyrophosphate group of this compound is stabilized by interactions with residues like Arg84 through hydrogen bonds. The terminal ribose also forms hydrogen bonds with residues such as Asp133*.

Furthermore, the coordination of this compound with metal ions, particularly Mg²⁺, is a critical aspect of its interaction with many Nudix hydrolases. These metal ions play a role in positioning this compound within the active site and stabilizing the complex. In the hNUDT5-Ampcpr-Mg²⁺ complex, three Mg²⁺ ions are typically observed, coordinating with phosphate (B84403) oxygens of this compound and carboxylate oxygens of active site residues.

Reaction Mechanism Elucidation for this compound Transformations

While this compound is known for its resistance to hydrolysis due to the stable P-C-P linkage replacing the labile P-O-P bond found in ADPR, understanding its potential transformations under various conditions, particularly its interactions with biological targets, often involves investigating the reaction mechanisms of related processes or the conformational changes this compound undergoes upon binding. Computational methods are essential for probing these mechanisms and transformations, even if they don't involve the hydrolysis of this compound itself.

Computational Mapping of Potential Energy Surfaces for this compound Reactions

Computational mapping of potential energy surfaces (PES) is a theoretical approach used to understand the energy changes that occur during a chemical reaction or a molecular process. By calculating the energy of a molecular system at different geometries, researchers can identify stable structures (reactants, products, intermediates) and transition states along a reaction pathway. For this compound, while its inherent stability against hydrolysis limits studies on its direct enzymatic cleavage, PES mapping can be applied to understand:

Binding Interactions: Mapping the PES for the interaction between this compound and its binding partners, such as ADPRase enzymes or the TRPM2 channel, can reveal the energy landscape of the binding process, identifying low-energy binding poses and the energy barriers involved in conformational changes upon binding. Crystal structures of proteins in complex with this compound provide experimental data points for validating these computational models rcsb.orgatomistry.compdbj.org.

Conformational Dynamics: this compound, being a flexible molecule, can adopt various conformations. PES mapping can explore the different low-energy conformers of this compound and the energy barriers between them. This is crucial because the specific conformation of this compound can dictate its binding affinity and interaction mode with target proteins.

Enzyme-catalyzed reactions involving ADPR analogs: Although this compound is non-hydrolyzable, studying the PES of the hydrolysis of its natural counterpart, ADPR, catalyzed by enzymes like ADPRase, can provide insights into the catalytic mechanism and the role of key residues and metal ions wikipedia.orgrcsb.orgebi.ac.uk. This understanding can then inform the interpretation of this compound's inhibitory or modulatory effects, as this compound binds to the active site but cannot undergo the productive catalytic transformation. Experimental studies on ADPRase mechanisms, including the role of magnesium ions and specific residues, provide critical data for parameterizing and validating computational PES mapping studies wikipedia.orgrcsb.orgebi.ac.uk.

Transition State Analysis in this compound Chemical Processes

Transition state analysis is a key component of PES mapping that focuses on identifying and characterizing the highest energy points along a reaction pathway, known as transition states. Transition states represent the fleeting molecular configurations at the peak of an energy barrier, and their structure and energy are critical for determining reaction rates and mechanisms. For this compound-related studies:

Enzyme-Inhibitor Interactions: In the context of this compound acting as an enzyme inhibitor, transition state analysis can be applied to the enzyme's natural reaction with ADPR. By understanding the transition state of the ADPR hydrolysis, researchers can infer how this compound, as a transition state analog or mimetic, binds to and stabilizes the enzyme's transition state conformation, thereby inhibiting the reaction. The structural data from this compound-bound enzyme complexes can provide a starting point for modeling these interactions rcsb.orgatomistry.compdbj.org.

Conformational Rearrangements: While not a chemical reaction in the traditional sense, the conformational changes that this compound undergoes upon binding to a protein involve overcoming energy barriers. Transition state analysis can be used to characterize the transition states between different this compound conformers or between a free and bound conformation, providing insights into the dynamics of molecular recognition.

Ligand-Induced Conformational Changes in Proteins: this compound binding can induce conformational changes in its target proteins, such as the loop movement observed in ADPRase upon binding rcsb.org. Transition state analysis can be applied to model the energy landscape of these protein conformational changes, revealing the transition states involved in the protein's shift from an open to a closed (ligand-bound) state.

Cheminformatics and Machine Learning Applications for this compound

Cheminformatics and machine learning techniques provide powerful tools for analyzing chemical data, predicting molecular properties, and guiding the design of new compounds. These approaches can be applied to this compound and its related molecules to gain further insights and potentially discover novel analogues with desired properties.

Prediction of this compound Reactivity and Synthetic Accessibility

Cheminformatics methods can be used to predict various chemical properties of this compound, including its potential reactivity under different conditions, although its known stability against hydrolysis limits the scope of typical reactivity predictions. However, these methods can be valuable for:

Predicting Interactions: Cheminformatics descriptors encoding the structural and electronic features of this compound can be used in predictive models to assess its potential interactions with a wide range of biological targets beyond those already known.

Analyzing Synthetic Accessibility: Cheminformatics tools can evaluate the complexity of the this compound structure and predict the ease or difficulty of synthesizing it or potential analogues. This is important for planning synthetic routes and assessing the feasibility of creating new compounds based on the this compound scaffold.

Data-Driven Discovery of Novel this compound Analogues

Machine learning, coupled with cheminformatics, offers a data-driven approach to explore chemical space and identify novel compounds with properties similar to or improved over this compound.

Activity Prediction Models: Using data from experimental studies on this compound and its known analogues (if available) regarding their activity (e.g., enzyme inhibition, channel modulation), machine learning models can be trained to predict the activity of new, untested compounds based on their chemical structures. These models can help prioritize which potential this compound analogues are most likely to exhibit desired biological effects.

Generative Models: Machine learning models can be trained on datasets of known active compounds to generate novel molecular structures with predicted activity. These generative models could potentially design new molecules that retain the core features of this compound responsible for its activity while introducing modifications to improve potency, selectivity, or other desirable properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: Cheminformatics descriptors of this compound and its analogues can be used to build QSAR models. These models statistically correlate structural features with biological activity, providing insights into which parts of the molecule are crucial for its function and guiding the design of more effective analogues.

Chemical Reactivity and Mechanistic Studies of Ampcpr

Kinetics and Thermodynamics of Ampcpr Reactions

Given that this compound is designed to be a stable, non-reactive mimic of ADPR, traditional kinetic and thermodynamic studies of its own transformations are not the primary focus of research. Instead, this compound is instrumental in elucidating the kinetics and thermodynamics of the enzymatic reactions it inhibits or modulates.

Direct rate laws for the transformation of this compound are not typically determined, as it is resistant to hydrolysis. However, its use in enzyme kinetics has been pivotal. In studies of enzymes like human NUDT5, an ADP-ribose pyrophosphatase (ADPRase), this compound acts as a competitive inhibitor. The presence of this compound in kinetic assays helps in understanding the enzyme's affinity for its natural substrate, ADPR. Mutagenesis and kinetic studies on enzymes such as hNUDT5 have been performed to understand the roles of specific amino acid residues in substrate binding and catalysis. nih.gov While detailed rate laws are established for the hydrolysis of ADPR by these enzymes, this compound serves as a static probe to help interpret these kinetic data.

Activation parameters, such as the activation energy for a reaction involving this compound, are not a focal point of research due to its inert nature. The value of this compound lies in its ability to help researchers understand the transition state of the enzymatic hydrolysis of ADPR. By binding to the active site of an enzyme, this compound mimics the substrate in a near-transition state conformation, allowing for structural studies that provide insights into the energy landscape of the actual enzymatic reaction.

Equilibrium studies of chemical systems directly involving the reaction of this compound are limited. However, its binding to enzymes is a reversible process that can be characterized by equilibrium dissociation constants (Kd). These constants provide a measure of the affinity of the enzyme for the this compound molecule and, by extension, for its natural substrate.

Environmental Fate and Transformation of Ampcpr

Abiotic Transformation Pathways of Ampcpr

Abiotic transformation refers to the degradation or alteration of a compound through non-biological processes, including hydrolysis, photolysis, and redox reactions. The susceptibility of a compound to these pathways is largely dependent on its chemical structure and the prevailing environmental conditions such as pH, temperature, and light exposure.

Hydrolytic Degradation of this compound in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. The susceptibility of a compound to hydrolysis is influenced by the presence of hydrolyzable functional groups (e.g., esters, amides, carbamate (B1207046) linkages) and the pH of the aquatic system chemsafetypro.com. This compound is a methylene (B1212753) analog of ADP-ribose, containing phosphate (B84403) groups linked by a methylene bridge (P-CH₂-P) instead of an oxygen atom (P-O-P) as found in the pyrophosphate linkage of ADP-ribose researchgate.netrsc.org. This methylene bridge is known to confer resistance to enzymatic hydrolysis by certain enzymes, such as Nudix hydrolases, which typically cleave pyrophosphate bonds rsc.orgnih.govnih.govnih.govresearchgate.net. While this enzymatic stability is noted in biochemical contexts, the abiotic hydrolytic stability of the P-CH₂-P linkage in the environment, particularly across a range of environmental pH values, is not explicitly detailed in the searched literature for this compound. Generally, organophosphorus compounds can undergo hydrolysis, but the stability varies greatly with structure. Without specific studies on this compound, its abiotic hydrolytic degradation rate in aquatic systems remains unevaluated in the provided sources.

Photolytic Transformation of this compound under Environmental Irradiance

Photolytic transformation, or photolysis, is the degradation of a compound induced by light absorption, primarily in the ultraviolet (UV) and sometimes visible light spectrum nih.govwikipedia.orgmdpi.comresearchgate.netorst.edu. The extent of photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths and the intensity and duration of solar radiation wikipedia.orgresearchgate.netorst.eduscialert.net. Functional groups such as aromatic rings, carbonyl groups, and unsaturated bonds can act as chromophores, absorbing light and initiating photochemical reactions nih.gov. This compound contains an adenine (B156593) moiety, which is a purine (B94841) base known to absorb UV light. epa.gov. This suggests a potential for photolytic transformation under environmental irradiance. However, the rate and specific pathways of this compound photolysis in environmental matrices like water or on surfaces are not described in the consulted literature. Studies on the photodegradation of other compounds with light-absorbing functional groups highlight that photolysis can be a significant degradation pathway in surface waters and on soil surfaces exposed to sunlight nih.govwikipedia.orgresearchgate.netorst.eduehs-support.comfrontiersin.org.

Redox Reactions of this compound in Environmental Compartments

Redox reactions involve the transfer of electrons between chemical species and are ubiquitous in environmental compartments, driven by the presence of oxidizing and reducing agents rsc.orgmicrobe.comfao.orgescholarship.orgsaicm.org. These reactions can lead to the transformation of organic contaminants in various environmental settings, including soils, sediments, and aquatic systems rsc.orgehs-support.commicrobe.comfao.org. The susceptibility of a compound to redox transformations depends on its chemical structure and the redox potential of the environment rsc.orgmicrobe.comfao.org. While the general principles of environmental redox reactions are well-established rsc.orgmicrobe.comfao.orgescholarship.orgsaicm.org, there is no specific information available in the searched literature regarding the propensity of this compound to undergo oxidation or reduction in environmental compartments. The adenine moiety and the phosphate groups could potentially participate in redox reactions under specific environmental conditions, but empirical data for this compound is lacking.

Biotic Transformation Pathways of this compound

Biotic transformation primarily involves the degradation of compounds by living organisms, predominantly microorganisms such as bacteria and fungi chemsafetypro.comnih.govorst.edumdpi.comnih.govresearchgate.netcas.cnnih.govfrontiersin.orgfrontiersin.orgnih.gov. Microbial biodegradation is often a significant process in the removal of organic chemicals from the environment chemsafetypro.comnih.govorst.edumdpi.comnih.govfrontiersin.org.

Microbial Biodegradation of this compound

Microorganisms possess a diverse range of enzymes that can catalyze the breakdown of complex organic molecules nih.govmdpi.comnih.govfrontiersin.org. The biodegradability of a compound is influenced by its chemical structure, bioavailability, and the presence of microbial populations with the necessary metabolic capabilities nih.govorst.edumdpi.comnih.govfrontiersin.orgfrontiersin.org. While this compound is a modified nucleotide analog, and natural nucleotides like ADP-ribose can be metabolized by enzymes nih.govresearchgate.net, the methylene bridge in this compound confers resistance to certain enzymatic hydrolysis as mentioned earlier rsc.orgnih.govnih.govnih.govresearchgate.net. This structural modification might influence its susceptibility to microbial degradation in the environment. However, the extent to which environmental microorganisms can cleave the P-CH₂-P bond or otherwise metabolize this compound is not documented in the provided search results. General studies on microbial degradation of various organic pollutants highlight the ability of diverse microbial communities in soil and water to transform a wide range of chemical structures nih.govorst.edumdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.gov. The presence of specific microbial enzymes capable of degrading methylene bis(phosphonate) linkages would be crucial for the biodegradation of this compound.

Identification of Microbial Degradation Products of this compound

The search results did not yield any specific information regarding the identification of microbial degradation products of this compound in environmental settings. Studies on the biodegradation of other organophosphorus compounds or modified nucleotides often involve the identification of metabolites through analytical techniques to elucidate the degradation pathways nih.gov. Without specific microbial degradation studies on this compound, its potential degradation products in the environment remain unknown based on the provided information.

Summary of Environmental Fate and Transformation Data for this compound

| Transformation Pathway | Specific Data for this compound | General Environmental Principles |

| Abiotic Transformation | ||

| Hydrolytic Degradation (Aquatic Systems) | No specific data on abiotic hydrolysis rate or products. Known resistance to enzymatic hydrolysis by Nudix enzymes due to methylene bridge. rsc.orgnih.govnih.govnih.govresearchgate.net | Hydrolysis depends on chemical structure, pH, and temperature. chemsafetypro.com |

| Photolytic Transformation (Environmental Irradiance) | No specific data on photolysis rate or products. Contains a UV-absorbing adenine moiety. epa.gov | Photolysis depends on light absorption, intensity, and duration. Can be significant in surface waters and on surfaces. nih.govwikipedia.orgmdpi.comresearchgate.netorst.eduscialert.netfrontiersin.org |

| Redox Reactions (Environmental Compartments) | No specific data on redox transformation or products. | Redox reactions depend on chemical structure and environmental redox potential. rsc.orgehs-support.commicrobe.comfao.orgescholarship.orgsaicm.org |

| Biotic Transformation | ||

| Microbial Biodegradation | No specific data on microbial degradation rates or pathways. Structural modification (methylene bridge) may influence biodegradability. | Biodegradation depends on chemical structure, bioavailability, and microbial community. chemsafetypro.comnih.govorst.edumdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.gov |

| Identification of Microbial Degradation Products | No specific degradation products identified in the searched literature. | Identification of metabolites is crucial for understanding biodegradation pathways. nih.gov |

Based on the available information from the search results, specific details regarding the environmental fate and transformation, as well as the environmental distribution and persistence, of the chemical compound this compound (PubChem CID 446724) are not extensively documented in the provided snippets. The search results primarily identify this compound and mention its potential biological activity as an inhibitor of certain microbial enzymes, rather than its behavior in environmental compartments such as soil, water, or air.

Therefore, it is not possible to generate a thorough and scientifically accurate article strictly following the detailed outline provided, as the necessary specific data on this compound's metabolic pathways by environmental microorganisms, enzyme-mediated transformations in environmental biological systems, adsorption/desorption behavior in soil and sediment, volatilization and atmospheric transport, or environmental persistence modeling is not present in the search results.

The available information confirms the identity of this compound with PubChem CID 446724 and its molecular formula C16H25N5O13P2. nih.govnih.gov It is also known by the synonym ALPHA-BETA METHYLENE ADP-RIBOSE. nih.gov Some computed properties are available on PubChem, such as molecular weight (557.34 g/mol ) and XLogP3 (-6.3). nih.gov Research has explored this compound's potential as an inhibitor for Nudix enzymes found in Streptococcus pneumoniae and Enterococcus faecalis, suggesting a focus on its biological interactions within specific microbial contexts rather than its broader environmental degradation or distribution. bioinformation.net

Supramolecular Chemistry of Ampcpr

Molecular Recognition of Ampcpr by Host Systems

Molecular recognition, a cornerstone of supramolecular chemistry, involves the specific binding of a guest molecule by a host molecule through non-covalent interactions wikipedia.orgunizg.hr. For this compound, investigations into its molecular recognition have predominantly focused on its interactions with biological macromolecules, particularly enzymes, where it often acts as an analogue of ADPR rsc.orgpsu.edu.

Non-Covalent Interactions Governing this compound Binding

The binding of this compound to host systems, such as proteins, is governed by a range of non-covalent interactions. Analysis of crystal structures of proteins in complex with this compound has provided insights into these interactions. For instance, in complexes with human NUDT5, this compound exhibits extensive hydrogen bonding and hydrophobic interactions with surrounding amino acid residues psu.edu.

Specific examples of non-covalent interactions observed include hydrogen bonds formed between the adenine (B156593) N1 and N6 atoms of this compound and the main-chain amide and carbonyl of conserved residues like Glu47. The adenine N7 atom can form hydrogen bonds directly with residues such as Arg51 or indirectly via water molecules. Furthermore, π-π stacking interactions between the adenine moiety and aromatic amino acid side chains, such as Tryptophan, contribute to the binding affinity psu.edu. Electrostatic interactions also play a role, with conserved positively charged residues like Arg84 partially neutralizing the negative charges on the pyrophosphate group of this compound through hydrogen bonds psu.edu.

These interactions are crucial for the specific recognition and binding of this compound within the host's binding site. The combination of these forces dictates the orientation and stability of the this compound-host complex wikipedia.orgmonash.edu.

Design and Synthesis of Receptors for Selective this compound Recognition

While the interactions of this compound with biological receptors have been studied to understand its biological effects and mechanisms rsc.orgnih.govmdpi.com, research specifically focused on the de novo design and synthesis of artificial host molecules or receptors for the selective recognition of this compound within the context of synthetic supramolecular chemistry is not extensively detailed in the provided search results.

The general principles for designing synthetic receptors for molecular recognition involve creating host molecules with cavities or binding sites that are sterically and electronically complementary to the guest molecule numberanalytics.com. For a molecule like this compound, which possesses a complex structure with adenine, ribose, and phosphonate (B1237965) moieties, a synthetic receptor would likely need to incorporate features capable of engaging in hydrogen bonding, electrostatic interactions, and potentially π-π stacking to achieve selective binding wikipedia.orgwikipedia.org. Macrocyclic hosts or designed molecular cages could potentially be engineered to encapsulate or bind this compound, leveraging these non-covalent forces. However, specific research detailing such synthetic efforts for this compound was not found within the scope of this search.

Self-Assembly of this compound-Based Architectures

Supramolecular self-assembly is a process where molecules spontaneously associate to form ordered aggregates or architectures through non-covalent interactions wikipedia.orgdlr.delibretexts.org. This can lead to the formation of various structures, including micelles, vesicles, fibers, or more complex frameworks rsc.orgnih.gov.

Formation of Supramolecular Assemblies involving this compound

Specific examples of this compound molecules self-assembling into well-defined supramolecular architectures are not present in the provided search results. While this compound's structure contains functional groups capable of participating in non-covalent interactions (e.g., hydrogen bond donors and acceptors, charged phosphate (B84403) groups, aromatic adenine ring), which are fundamental to self-assembly processes libretexts.orgresearchgate.net, experimental data demonstrating the formation of this compound-only supramolecular assemblies or this compound-templated assemblies with other components were not identified.

Research in supramolecular chemistry has shown that molecules with similar functionalities can form diverse assemblies depending on conditions and the presence of other molecules sioc-journal.cnrsc.org. Given its structure, this compound could potentially be incorporated into co-assembly systems or, under specific conditions, might exhibit some degree of self-association, but this remains an area without specific reported findings in the examined literature.

Control of Self-Assembly Processes through External Stimuli

The control of self-assembly processes is a key aspect of supramolecular chemistry, allowing for the dynamic formation and dissociation of assemblies in response to external cues rsc.org. Common stimuli include changes in pH, temperature, light, and ionic strength rsc.org.

Without specific examples of this compound self-assembly, a discussion on controlling such processes for this compound is speculative based on general principles. However, considering this compound's charged phosphate groups and the potential for protonation/deprotonation of the adenine moiety, pH changes could potentially influence its charge distribution and hydrogen bonding capabilities, thereby affecting any potential self-assembly behavior numberanalytics.com. Temperature changes could impact the strength of non-covalent interactions. The presence of metal ions could also influence interactions with the phosphate groups numberanalytics.com. While these are general principles, their specific application to controlling hypothetical this compound self-assembly requires experimental investigation, which was not found in the search results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.